(3,3-Difluorocyclohexyl)methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13F2NO2S |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
(3,3-difluorocyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C7H13F2NO2S/c8-7(9)3-1-2-6(4-7)5-13(10,11)12/h6H,1-5H2,(H2,10,11,12) |
InChI Key |
SGSCVWXJVFBRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)CS(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Structural Dynamics & Physicochemical Profiling of (3,3-Difluorocyclohexyl)methanesulfonamide
Executive Summary: The Fluorine Effect
(3,3-Difluorocyclohexyl)methanesulfonamide represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD). It combines a polar, hydrogen-bonding sulfonamide "warhead" with a lipophilic, metabolically robust gem-difluorocyclohexane core.
This guide moves beyond basic characterization to analyze the structural causality introduced by the fluorine atoms. The 3,3-difluoro substitution is not merely a metabolic block; it is a conformational control element that alters the ring pucker and the vector projection of the sulfonamide tail. Understanding these dynamics is critical for optimizing binding affinity in hydrophobic pockets.
Conformational Analysis: The Gem-Difluoro Impact
The central challenge in analyzing this molecule is determining the preferred spatial arrangement of the sulfonamide group relative to the fluorine atoms. Unlike a standard cyclohexane, the 3,3-difluoro derivative exhibits unique electronic and steric pressures.
The "Flattened" Chair and Dipole Minimization
While the cyclohexane ring typically exists in a chair conformation, the introduction of two fluorine atoms at the C3 position creates a gauche effect and significant dipolar repulsion.
-
Bond Shortening: The C-F bonds are shorter (1.35 Å) and stronger than C-H bonds, causing a slight compression of the C3 region.
-
Dipole Orientation: The large dipole moment of the
group (~2.2 D) interacts with the dipole of the sulfonamide group. -
Equatorial Preference: The bulky methanesulfonamide group (attached via a methylene linker at C1) will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C3 and C5.
However, the gem-difluoro group introduces a "locking" effect. The barrier to ring inversion is often slightly higher than in unsubstituted cyclohexane, reducing the entropic penalty upon protein binding.
Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium between the stable chair form and the high-energy twist-boat intermediates, highlighting the critical steric clashes.
Figure 1: Conformational energy landscape. The 3,3-difluoro substitution stabilizes the equatorial conformer through dipole minimization and hyperconjugative effects.
Spectroscopic Validation Protocols
To rigorously validate the structure and assess the ring dynamics, a multi-nuclear NMR approach is required. The
F NMR: The Diagnostic Fingerprint
Because the C1 position is chiral (due to the substitution pattern), the two fluorine atoms at C3 are diastereotopic . They are chemically non-equivalent even if the ring is flipping rapidly, though the degree of splitting depends on the solvent and temperature.
Expected Spectral Features:
-
Chemical Shift:
-90 to -110 ppm (typical for ring ). -
Pattern: A distinct AB Quartet (roofing effect) with a large geminal coupling constant (
). -
Vicinal Coupling: Complex splitting due to coupling with adjacent protons at C2 and C4 (
).
Protocol: Variable Temperature (VT) NMR
This experiment determines if the ring is locked or flipping at room temperature.
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 (preferred for solubility and high viscosity which slows tumbling).
-
Acquisition: Acquire
F spectra at 298 K, 323 K, and 348 K. -
Analysis:
-
Sharp AB Quartet at 298 K: Indicates a rigid ring or slow exchange (locked conformation).
-
Broadening/Coalescence at High T: Indicates the onset of rapid chair-chair interconversion.
-
Quantitative Data Summary (Predicted)
| Parameter | Value / Range | Structural Insight |
| -95 to -105 ppm | Characteristic of gem-difluoro cyclohexane. | |
| 235 - 245 Hz | Confirms geminal F-C-F geometry. | |
| 2.0 - 2.5 ppm (Multiplet) | Shielding indicates equatorial/axial environment.[1] | |
| IR (Sulfonamide) | 1335 cm⁻¹ ( | Confirms integrity of the warhead. |
| HRMS (ESI+) | [M+H]+ or [M+Na]+ | Validates molecular formula. |
Physicochemical Profiling & Bioisosterism
For drug development, the physical properties of this scaffold dictate its ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Lipophilicity Modulation
The gem-difluoro group is often called a "lipophilic carbonyl bioisostere."
-
LogP Impact: Replacing two hydrogens with fluorines typically increases LogP by ~0.2–0.4 units due to the high hydrophobicity of the fluorine sheath.
-
Solubility: The sulfonamide group counters this, providing moderate aqueous solubility (approx. 0.5 - 2 mg/mL depending on the full molecule).
pKa and H-Bonding
-
Sulfonamide Acidity: The
of a primary alkyl sulfonamide ( ) is typically 10.0 – 10.5 . This means it is neutral at physiological pH (7.4) but can serve as a hydrogen bond donor (via ) and acceptor (via ). -
Fluorine Inductive Effect: The electron-withdrawing effect of the 3,3-difluoro group is attenuated by distance (3 bonds away from the linker) but may slightly lower the pKa of the sulfonamide compared to the non-fluorinated parent, potentially by 0.1–0.2 units.
X-Ray Crystallography Workflow
The "Gold Standard" for confirming the absolute configuration and the chair conformation is Single Crystal X-Ray Diffraction (SC-XRD).
Crystallization Protocol (Vapor Diffusion)
Since sulfonamides crystallize well, the Sitting Drop Vapor Diffusion method is recommended.
-
Inner Solution: 5 mg compound in 500 µL Methanol/Acetone (1:1).
-
Outer Solution (Reservoir): 1 mL Hexane or Diethyl Ether (Antisolvent).
-
Setup: Place the inner solution in a small vial inside a larger jar containing the antisolvent. Seal tightly.
-
Timeline: Allow to stand undisturbed at 4°C for 3-7 days. The slow diffusion of hexane into the methanol will gently force the compound out of solution, forming diffraction-quality crystals.
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow ensuring high-fidelity structural data before biological testing.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Wiberg, K. B., et al. (1999). Conformational Effects in Saturated Heterocycles. The Journal of Organic Chemistry, 64(17), 6394–6400. (Foundational text on ring dynamics). Link
-
PubChem Compound Summary. (2025). Methanesulfonamide Properties and Derivatives. National Library of Medicine. Link
- Reis, H., et al. (2012). The conformational preference of the sulfonamide group. Chemical Physics Letters, 554, 20-25. (General principles of sulfonamide geometry).
Sources
Technical Guide: (3,3-Difluorocyclohexyl)methanesulfonamide in Next-Generation Medicinal Chemistry
This technical guide provides an in-depth analysis of (3,3-Difluorocyclohexyl)methanesulfonamide , a specialized fluorinated scaffold emerging in early-stage drug discovery, particularly in the development of IL-17 modulators for autoimmune pathologies.
Executive Summary & Compound Identity
The incorporation of fluorine into saturated carbocycles has become a cornerstone strategy in modern medicinal chemistry to modulate metabolic stability, lipophilicity (
Current research links this specific scaffold to the optimization of Interleukin-17 (IL-17) inhibitors. Unlike traditional aromatic sulfonamides, this aliphatic, fluorinated variant offers a unique vector for engaging hydrophobic pockets in target proteins while mitigating the metabolic liabilities often associated with non-fluorinated cycloalkanes.
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1699576-85-6 |
| Molecular Formula | |
| Molecular Weight | 221.25 g/mol |
| Key Motif | gem-Difluoromethylene ( |
| Primary Application | IL-17A/F Modulator Intermediate; Bioisostere for cyclohexyl-methanesulfonamide |
Scientific Rationale: The "Fluorine Effect"
Why select this specific scaffold?
Methodological & Application
Application Note: Experimental Protocols for (3,3-Difluorocyclohexyl)methanesulfonamide
Executive Summary
(3,3-Difluorocyclohexyl)methanesulfonamide (CAS: 1699576-85-6) is a specialized fluorinated building block increasingly utilized in medicinal chemistry to modulate lipophilicity (
This guide details three core experimental workflows for incorporating this fragment into bioactive small molecules: Pd-Catalyzed N-Arylation , Acyl-Sulfonamide Synthesis , and Mitsunobu N-Alkylation . It also contextualizes its use in Hypoxia-Inducible Factor 2
Chemical Properties & Handling[1][2]
Before initiating synthesis, researchers must account for the specific physicochemical alterations introduced by the difluoromethylene group.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Formula | -- | |
| Molecular Weight | 213.25 g/mol | Stoichiometry calculations.[1][2] |
| pKa (Sulfonamide NH) | ~9.8 (Calculated) | More acidic than non-fluorinated analogs (~10.5); easier to deprotonate with weak bases (e.g., |
| Solubility | DMSO, DMF, MeOH, DCM | High solubility in polar aprotic solvents; moderate in chlorinated solvents. |
| Fluorine Effect | Reduces nucleophilicity of the nitrogen; may require stronger catalysts for coupling.[1] |
Experimental Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
Objective: To couple this compound with an aryl halide, creating a core scaffold common in kinase inhibitors and nuclear receptor modulators.
Rationale: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the sulfonamide nitrogen.[1] Standard nucleophilic aromatic substitution (
Materials:
-
This compound (1.0 equiv)[3]
-
Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(2 mol%) or XPhos Pd G3 -
Ligand: XPhos (4-8 mol%) - Critical for sulfonamide coupling
-
Base:
(2.0 equiv) - Anhydrous is essential -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strictly inert atmosphere (
or ), charge a reaction vial with the sulfonamide (1.0 equiv), aryl halide (1.0 equiv), (2.0 equiv), and XPhos Pd G3 precatalyst (2-5 mol%). -
Solvation: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration relative to sulfonamide).
-
Activation: Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 100°C for 12–16 hours. Note: Vigorous stirring is required due to the heterogeneous nature of the inorganic base.
-
Work-up: Cool to room temperature (RT). Dilute with EtOAc and filter through a pad of Celite to remove palladium residues.[1]
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO2).[1]
Protocol B: Synthesis of Acyl Sulfonamides (Bioisostere Construction)
Objective: To couple the sulfonamide with a carboxylic acid.[1]
Application: Acyl sulfonamides (
Methodology (Coupling Reagent Approach):
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DCM (0.1 M). Add EDCI (1.5 equiv) and DMAP (1.5 equiv).[1] Stir for 15 minutes at RT.[1]
-
Addition: Add this compound (1.2 equiv).
-
Reaction: Stir at RT for 18 hours.
-
Validation: Monitor by LC-MS. The product will show a mass of
corresponding to Acid + Sulfonamide - .[1] -
Work-up: Wash with 1N HCl (to remove DMAP/EDCI urea) followed by Brine. Dry over
.[1][4]
Protocol C: Mitsunobu N-Alkylation
Objective: Alkylation of the sulfonamide nitrogen with primary/secondary alcohols.[1]
Rationale: Direct alkylation with alkyl halides can lead to over-alkylation.[1] The Mitsunobu reaction is regioselective for mono-alkylation.[1]
-
Mix: Combine sulfonamide (1.0 equiv), Alcohol (1.0 equiv), and Triphenylphosphine (
, 1.5 equiv) in anhydrous THF at 0°C. -
Add: Dropwise addition of DIAD (Diisopropyl azodicarboxylate, 1.5 equiv).
-
Cycle: Allow to warm to RT and stir for 12 hours.
-
Purification: The primary challenge is removing triphenylphosphine oxide (
).[1] Use a polarity-based separation or polymer-supported to simplify workup.[1]
Biological Context: HIF-2 Pathway Modulation[1]
The this compound fragment is structurally relevant to the development of HIF-2
Mechanism of Action:
The inhibitor binds to the internal cavity of the HIF-2
Diagram 1: HIF-2 Inhibition Mechanism
Visualization of where the sulfonamide-containing inhibitor intercepts the signaling cascade.
Troubleshooting & Optimization
Common Issues and Solutions
| Problem | Probable Cause | Corrective Action |
| Low Yield in Arylation | Catalyst Poisoning | Ensure the sulfonamide is free of thiols or oxidized sulfur byproducts.[1] Use fresh |
| Incomplete Acylation | Steric Hindrance | The difluorocyclohexyl ring is bulky.[1] Switch from EDCI coupling to using the Acid Chloride of the carboxylic acid + Pyridine at 60°C. |
| Poor Solubility | Fluorine Aggregation | Fluorinated compounds can be lipophobic and hydrophobic.[1] Use solvent mixtures like DCM:DMF (4:1) or THF. |
Analytical Verification (Self-Validating)
-
19F NMR: This is the most powerful diagnostic tool.[1] The gem-difluoro group will appear as a characteristic AB quartet (or complex multiplet depending on ring flipping) around
-90 to -110 ppm.[1] Disappearance or shifting of these peaks indicates scaffold degradation (rare) or successful purification from non-fluorinated impurities.[1] -
HRMS: Always calculate the exact mass for
derivatives. The unique mass defect of Sulfur and Fluorine makes identification unambiguous.[1]
References
-
Ball, N. D., et al. (2018).[1][5] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.
-
Macmillan, D. W. C., et al. (2023).[1] "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Princeton University / JACS.[1]
-
BenchChem. "Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry."[1][4] Application Note Series.
-
Enamine Ltd. "Fluorinated Building Blocks in Drug Discovery."[1] Catalog & Technical Notes.
-
Wallace, O. B., et al. (2016).[1] "Structure-Activity Relationships of HIF-2
Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for the HIF-2 pathway diagram).
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Application Note: (3,3-Difluorocyclohexyl)methanesulfonamide as a Novel Investigational Tool for Ion Channel Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the application of (3,3-Difluorocyclohexyl)methanesulfonamide, a novel synthetic compound, in the study of ion channels. Based on the well-established roles of its constituent chemical moieties—the sulfonamide group, the difluorinated cyclohexyl ring, and the methanesulfonamide backbone—we propose a probable mechanism of action and provide comprehensive protocols for its characterization using state-of-the-art electrophysiological and fluorescence-based techniques.
Introduction: A Compound of Interest for Neuromodulation
Ion channels, as regulators of ion flow across cell membranes, are fundamental to a vast array of physiological processes, including neuronal signaling and muscle contraction.[1] Their dysfunction is implicated in numerous pathologies, making them a major class of therapeutic targets.[1] The sulfonamide functional group is a versatile pharmacophore present in a wide range of clinically used drugs, including those that modulate ion channel activity.[2] this compound is a novel compound that combines the sulfonamide moiety with a difluorinated cyclohexyl group, suggesting its potential as a modulator of ion channels.
The introduction of fluorine atoms into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The difluoro group on the cyclohexyl ring of this compound is therefore expected to confer favorable pharmacokinetic and pharmacodynamic properties. The cyclohexyl group itself provides a bulky, lipophilic scaffold that can facilitate binding to hydrophobic pockets within ion channel proteins.[5][6]
Proposed Mechanism of Action: Modulation of Voltage-Gated Potassium Channels
Based on structure-activity relationships of similar compounds, we hypothesize that this compound acts as a modulator of voltage-gated potassium (Kv) channels, particularly those of the Kv3 family.[7][8] Sulfonamide-containing compounds have been shown to interact with the voltage-sensor domains (VSDs) of Kv channels, altering their gating properties.[7][9] Specifically, they can shift the voltage dependence of activation, leading to either an increase or decrease in channel opening at a given membrane potential.[10][11]
The proposed mechanism involves the binding of the compound to a pocket near the VSD. The sulfonamide group may form hydrogen bonds with amino acid residues in this region, while the difluorocyclohexyl moiety could engage in hydrophobic interactions. This binding is thought to stabilize a particular conformation of the VSD, thereby influencing the movement of the channel's gate in response to changes in membrane potential.
Caption: Workflow for characterizing the compound's ion channel activity.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. In the electrophysiology experiments, the stability of the seal and access resistance throughout the recording ensures the quality of the data. The use of a vehicle control and multiple concentrations allows for the clear attribution of any observed effects to the compound. For the fluorescence assay, the inclusion of positive and negative controls on every plate is essential for data normalization and quality control. Comparing the results from both assays provides a robust validation of the compound's activity; for instance, a leftward shift in the G-V curve from electrophysiology should correlate with an increase in fluorescence signal in the thallium influx assay.
Conclusion
This compound represents a promising new tool for the study of ion channels. Its chemical structure suggests a likely interaction with voltage-gated potassium channels. The detailed protocols provided herein offer a clear path for researchers to rigorously characterize its mechanism of action and determine its potency and selectivity. These studies will be crucial in validating its utility as a pharmacological probe and as a potential starting point for the development of novel therapeutics targeting ion channel-related disorders.
References
-
Brown, C. J., et al. (2016). Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons. Journal of Neurophysiology, 115(2), 730-743. [Link]
-
Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link]
-
Niswender, C. M., et al. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 15(4), 433-444. [Link]
-
Durán-Pastén, M. L., & Luis, E. (2024). Cell-Based Thallium-Influx Fluorescence Assay for Kv10.1 Channels. Methods in Molecular Biology, 2796, 97-103. [Link]
-
Ramdas, V., et al. (2015). Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators. ACS Medicinal Chemistry Letters, 6(11), 1151-1152. [Link]
-
Liin, S. I., et al. (2018). Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. The Journal of General Physiology, 150(11), 1545-1563. [Link]
-
Kv3.1 modulators and how they work. (2024, June 25). News-Medical.net. [Link]
-
ION Biosciences. (n.d.). Potassium Channel Assays. Retrieved from [Link]
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Novel Sulfonamide Derivatives as Nav1.5 Sodium Channel Blockers for Treating Atrial Fibrillation. (2025). ACS Medicinal Chemistry Letters. [Link]
-
Liang, S., et al. (2024). Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders. Frontiers in Molecular Neuroscience, 17, 1438593. [Link]
-
Brown, C. J., et al. (2016). Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons. Journal of Neurophysiology, 115(2), 730-743. [Link]
-
Rosato, E., et al. (2015). A Novel Modulator of Kv3 Potassium Channels Regulates the Firing of Parvalbumin-Positive Cortical Interneurons. Journal of Neuroscience, 35(39), 13341-13353. [Link]
-
Zadroga, M., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]
-
Weaver, C. D., et al. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]
-
Zidar, N., et al. (2023). New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. European Journal of Medicinal Chemistry, 258, 115530. [Link]
-
Sun, S., et al. (2019). Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity. Journal of Medicinal Chemistry, 62(2), 839-856. [Link]
-
Sun, T., et al. (2022). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. ACS Chemical Neuroscience, 13(1), 86-98. [Link]
-
Werley, C. A., et al. (2016). Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels. eLife, 5, e15202. [Link]
- Ramdas, V., et al. (2015). Sulfonamide compounds as voltage-gated sodium channel modulators.
-
Fettiplace, R. (2017). High-throughput electrophysiology for drug screening and discovery. Expert Opinion on Drug Discovery, 12(5), 455-467. [Link]
-
Garcia-Calvo, M., et al. (2003). Di-substituted cyclohexyl derivatives bind to two identical sites with positive cooperativity on the voltage-gated potassium channel, K(v)1.3. Biochemistry, 42(16), 4828-4835. [Link]
-
Liin, S. I., et al. (2018). Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. ResearchGate. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 26(19), 3435-3453. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2022). Journal of Fluorine Chemistry, 255-256, 110001. [Link]
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Hu, H. F., & Wang, H. R. (2025). The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions. Frontiers in Endocrinology, 16, 1421043. [Link]
-
Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS ONE, 12(7), e0180154. [Link]
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Clancy, C. E., & Kass, R. S. (2004). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology, 246, 277-292. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 26(19), 3435-3453. [Link]
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Froimowitz, M., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3919-3927. [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
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Satała, G., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6813. [Link]
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Cichero, E., et al. (2023). Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation. Pharmaceuticals, 16(1), 108. [Link]
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Wulff, H., et al. (2025). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Toxins, 17(1), 1. [Link]
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cell-based assays for (3,3-Difluorocyclohexyl)methanesulfonamide activity
As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the cellular activity of the novel compound (3,3-Difluorocyclohexyl)methanesulfonamide. Given that the specific biological target of this compound is not publicly defined, we will employ a phenotypic screening cascade. This strategy begins with broad, target-agnostic assays to identify any cellular effect and progressively drills down into the potential mechanism of action, a proven approach for navigating early-stage drug discovery.[1][2][3][4]
This document provides detailed, validated protocols for each stage of the screening funnel, explains the scientific rationale behind key steps, and offers templates for data presentation.
Section 1: Foundational Viability & Cytotoxicity Assessment
Expert Rationale: The first essential step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This establishes a baseline of biological activity and identifies the effective concentration range for subsequent, more complex mechanistic assays. We will employ two distinct methods with orthogonal readouts to ensure data robustness.
-
Metabolic Activity Assessment (MTT Assay): This colorimetric assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5][6] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals provides a reliable indicator of overall cellular health.[5][7]
-
ATP Quantification (CellTiter-Glo® Assay): This luminescent assay quantifies ATP, the universal energy currency of the cell, which is a direct indicator of the number of metabolically active, viable cells.[8][9][10] Its high sensitivity and "add-mix-measure" format make it ideal for high-throughput screening.[8]
Experimental Workflow: Initial Screening
Caption: Foundational Viability Screening Workflow
Protocol 1.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for determining cell viability based on metabolic activity.[5][7][11]
Materials:
-
This compound (Test Compound)
-
Cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7.[11]
-
Sterile 96-well flat-bottom plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[5]
-
Solubilization: Add 100 µL of Solubilization Solution to each well.[11] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]
Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the "add-mix-measure" format for quantifying ATP as a marker of viable cells.[8][9][12]
Materials:
-
CellTiter-Glo® Reagent (e.g., Promega Corp.)
-
Test Compound and cell line as in Protocol 1.1
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from Protocol 1.1, using opaque-walled plates.
-
Temperature Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions (reconstituting the lyophilized substrate with buffer).[9][12]
-
Assay Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[9]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Presentation: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. Data should be summarized in a clear format.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| This compound | HeLa | MTT | 48 | Value |
| This compound | HeLa | CellTiter-Glo® | 48 | Value |
| This compound | A549 | MTT | 48 | Value |
| This compound | A549 | CellTiter-Glo® | 48 | Value |
| Positive Control (e.g., Staurosporine) | HeLa | CellTiter-Glo® | 48 | Value |
Section 2: Delineating the Mechanism of Action
Expert Rationale: If the foundational screens reveal significant cytotoxic or anti-proliferative activity, the next logical step is to determine the underlying mechanism. Based on the common activities of sulfonamide-class compounds, two primary pathways to investigate are cell cycle arrest and the induction of apoptosis.[13][14]
Decision-Making Workflow
Caption: Mechanistic Assay Decision Tree
Protocol 2.1: Cell Cycle Analysis via Propidium Iodide Staining
This protocol uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to analyze the cell cycle distribution of a cell population by flow cytometry.[15] Since PI also binds RNA, RNase treatment is essential.[15]
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution: 50 µg/mL PI, 3.8 mM Sodium Citrate in PBS.[15]
-
RNase A stock solution: 100 µg/mL in PBS.[16]
-
70% Ethanol, ice-cold
-
Phosphate-Buffered Saline (PBS)
-
12x75 mm polystyrene tubes
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells on a 6-well plate. Treat with the test compound at 1X, 2X, and 5X its IC₅₀ value for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells to ensure all populations are collected. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[15][17]
-
Incubation: Fix cells for at least 1 hour on ice or store at -20°C for several weeks.[15]
-
Washing: Centrifuge the fixed cells (a higher speed may be required, e.g., 500 x g) for 5 minutes.[16] Discard the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution. Add 50 µL of RNase A stock solution.[15]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[17]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence in the linear scale. Record at least 10,000 events per sample.[16] Use pulse processing (Area vs. Height or Width) to gate out doublets.
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Value | Value | Value |
| Test Compound | IC₅₀ | Value | Value | Value |
| Test Compound | 2 x IC₅₀ | Value | Value | Value |
| Positive Control | Name | Value | Value | Value |
Protocol 2.2: Apoptosis Detection via Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[18][19] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a light signal.[19][20]
Materials:
-
Caspase-Glo® 3/7 Reagent (e.g., Promega Corp.)
-
Test Compound, cells, and opaque-walled plates as in Protocol 1.2
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound at various concentrations (e.g., centered around the IC₅₀) for a relevant time period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[20][21]
-
Equilibration: Allow the plate and the reagent to equilibrate to room temperature.[20]
-
Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[20]
-
Incubation: Mix on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well with a luminometer.
Protocol 2.3: Apoptosis Quantification via Annexin V & PI Staining
This flow cytometry-based assay provides a more detailed view of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane during early apoptosis.[22] Propidium Iodide (PI) is a DNA dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[22][23]
Materials:
-
FITC Annexin V Apoptosis Detection Kit with PI (e.g., from Abcam, BD Biosciences)
-
1X Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells as described in Protocol 2.1.
-
Cell Harvest: Collect all cells, including the supernatant, and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[24]
-
Staining: Add 5 µL of FITC Annexin V and 2-5 µL of PI solution to the cell suspension.[24][25]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[24]
-
Data Acquisition: Analyze by flow cytometry immediately. Healthy cells will be Annexin V- / PI- (bottom left quadrant), early apoptotic cells are Annexin V+ / PI- (bottom right), and late apoptotic/necrotic cells are Annexin V+ / PI+ (top right).
Section 3: Verifying Intracellular Target Engagement
Expert Rationale: A key challenge in phenotypic screening is confirming that the observed cellular effect is due to the compound directly binding to an intracellular target.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in an intact cellular environment.[26][27] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[26][28] By heating cell lysates treated with the compound to various temperatures, we can detect a "shift" in the target's melting point, providing direct evidence of binding.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow
Protocol 3.1: CETSA with Western Blot Readout
This protocol describes a basic CETSA experiment to generate a thermal melt curve. Note: This requires an antibody for a suspected target. If the target is unknown, a proteomics approach (CETSA-MS) would be necessary for target identification.
Materials:
-
Test Compound and vehicle control (DMSO)
-
Cell line of interest
-
PBS supplemented with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
Western Blotting reagents (SDS-PAGE gels, PVDF membrane, primary/secondary antibodies, ECL substrate)
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of the test compound (e.g., 10-20X IC₅₀) or vehicle for 1 hour at 37°C to allow for compound uptake.[28]
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[28]
-
Heat Challenge: Aliquot the lysate into PCR tubes for each temperature point. Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[28][29]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[28]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize.
-
Western Blot Analysis: Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with a primary antibody against a protein of interest (if hypothesized) or a loading control (e.g., GAPDH).[28]
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature to generate melt curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
References
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Nordic Biolabs. CellTiter-Glo® 2.0 Assay. [Link]
-
Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
Oslo University Hospital Research. CellTiter-Glo Assay. [Link]
-
protocols.io. Apoptosis detection protocol using the Annexin-V and PI kit. [Link]
-
PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
U.S. Environmental Protection Agency. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
Wikipedia. Phenotypic screening. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
Chemspace. Phenotypic Screening in Drug Discovery Definition & Role. [Link]
-
PubMed. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. [Link]
-
AACR Journals. Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
-
MDPI. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]
-
PMC. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. [Link]
-
Arabian Journal of Chemistry. Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. [Link]
-
ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]
-
Drug Target Review. Novel compounds show efficacy against C. diff. [Link]
-
PMC - NIH. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. [Link]
- Google Patents.
-
PubMed. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]
-
ResearchGate. 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | Request PDF. [Link]
-
ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 4. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. nordicbiolabs.se [nordicbiolabs.se]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. OUH - Protocols [ous-research.no]
- 13. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 20. promega.com [promega.com]
- 21. protocols.io [protocols.io]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. ptglab.com [ptglab.com]
- 25. Annexin V Staining Protocol [bdbiosciences.com]
- 26. pelagobio.com [pelagobio.com]
- 27. eubopen.org [eubopen.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. bio-protocol.org [bio-protocol.org]
Technical Application Note: Safe Handling and Operational Protocols for (3,3-Difluorocyclohexyl)methanesulfonamide
Executive Summary & Compound Profile
(3,3-Difluorocyclohexyl)methanesulfonamide is a specialized building block used primarily in medicinal chemistry to introduce the gem-difluorocyclohexyl motif.[1][2] This moiety acts as a lipophilic bioisostere for carbonyls or bulky alkyl groups, modulating metabolic stability and pKa without significantly altering steric bulk ("Escape from Flatland").
Due to its status as a research intermediate, comprehensive toxicological data is often absent from commercial Safety Data Sheets (SDS).[2] Therefore, this protocol mandates handling this compound as a Substance of Unknown Toxicity (SUT), applying the Precautionary Principle.
Physicochemical Profile
Note: Values marked with () are predicted based on Structure-Activity Relationship (SAR) analysis of analogous fluorinated sulfonamides.*[1][2]
| Property | Data | Relevance to Handling |
| CAS Number | 1183773-90-1 | Inventory tracking and regulatory compliance.[1][2] |
| Formula | Molecular Weight: 213.25 g/mol .[1][2] | |
| Physical State | White to off-white crystalline solid | Risk of particulate aerosolization during weighing.[1][2] |
| pKa (Predicted) | ~10.0 - 10.5 | Weakly acidic N-H proton; soluble in basic aqueous media.[1][2] |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; likely skin permeable.[1][2] |
| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility (neutral pH).[2] |
Risk Assessment & Hierarchy of Controls
The primary hazard associated with this compound is not necessarily acute lethality, but rather sensitization and irritation typical of sulfonamide derivatives ("sulfa" allergies).[1][2] Furthermore, the gem-difluoro moiety renders the molecule metabolically robust, potentially increasing persistence if absorbed.[1][2]
Decision Logic for Handling
The following decision tree illustrates the required safety tier based on the operation scale.
Figure 1: Risk Assessment Logic. Note that any history of sulfonamide hypersensitivity dictates immediate recusal from handling.
Operational Protocols
Protocol A: Weighing and Solubilization
Objective: To prepare a stock solution while minimizing particulate exposure. Fluorinated solids can be electrostatic; static discharge can disperse powder unexpectedly.
-
Engineering Controls: Perform all weighing inside a chemical fume hood or a powder containment enclosure.
-
Static Mitigation: Use an antistatic gun or ionizing bar if the powder appears "flighty" (clinging to spatula).[2]
-
Solvent Choice:
-
Procedure:
-
Tare the vial with the cap loosely on to account for air buoyancy if high precision is needed, but primarily to keep the vial closed during transport.
-
Transfer solid.[2] If spillage occurs on the balance, wipe immediately with a wet tissue (solvent-dampened) to prevent dust generation.[1][2] Do not dry sweep.[2]
-
Add solvent immediately to "wet down" the hazard. Once in solution, the inhalation risk is negligible, and risk shifts to skin absorption (DMSO carries solutes through skin).
-
Protocol B: Reaction Setup (Nucleophilic Substitution)
Context: This molecule is typically used as a nucleophile.[2] The sulfonamide nitrogen is deprotonated to couple with alkyl halides or acyl chlorides.
-
Stoichiometry & Base Selection:
-
The pKa (~10) necessitates a base like Cesium Carbonate (
) or DBU for alkylation.[2] -
Caution: Strong bases (NaH) can be used, but ensure the system is anhydrous.
-
-
Thermal Stability:
-
Monitoring:
Protocol C: Waste Management
Critical Distinction: While the molecule contains fluorine, it does not release Hydrofluoric Acid (HF) under standard hydrolysis conditions. HF generation is a risk only during combustion .
-
Liquid Waste: Segregate into "Halogenated Organic Waste" streams.[2] Do not mix with strong oxidizers.[2]
-
Solid Waste: Contaminated gloves and tissues must be bagged and tagged as "Fluorinated Organic Solid Waste."
-
Glassware: Rinse with acetone/methanol.[2] The rinsate goes to halogenated waste. No special HF neutralization (calcium gluconate) is required for standard cleaning.[2]
Emergency Procedures
Exposure Response[1][2][3]
-
Skin Contact:
-
Immediate Action: Wash with copious soap and water for 15 minutes.[3]
-
Contraindication: Do not use ethanol or DMSO to wash the skin; this will increase absorption of the fluorinated compound.
-
-
Eye Contact: Flush with water/saline for 15 minutes.[2][4] Seek medical aid.
-
Inhalation: Remove to fresh air. If wheezing occurs (sensitization sign), seek emergency care.[2]
Fire Fighting (The HF Risk)
In the event of a fire involving significant quantities (>5g):
-
Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Sulfur Oxides (
), and Nitrogen Oxides ( ).[2] -
Response: Firefighters must wear full SCBA.[2]
-
Post-Fire: Any water used to extinguish the fire must be treated as HF-contaminated (acidic and toxic).[1][2]
Mechanistic Workflow: Coupling Reaction
The following diagram illustrates the standard workflow for utilizing this building block in drug discovery, highlighting the critical safety checkpoints.
Figure 2: Synthesis workflow.[1][2] Note the acidic quench step; ensure pH is adjusted carefully to avoid precipitating the sulfonamide starting material if the reaction was incomplete.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1379151-12-8 (Analogous Difluoro-amines).[1][2] Retrieved from [Link][1][2]
-
American Chemical Society (2015). Identifying and Handling Suspected Chemical Sensitizers.[2] ACS Chemical Health & Safety.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorine Compounds. Retrieved from [Link][1][2]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for stability of gem-difluoroalkanes). Retrieved from [Link][1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of (3,3-Difluorocyclohexyl)methanesulfonamide Synthesis
Executive Summary
The synthesis of (3,3-Difluorocyclohexyl)methanesulfonamide presents a classic "push-pull" conflict in process chemistry: the installation of the gem-difluoro moiety often requires harsh conditions that promote elimination, while the sulfonamide tail requires careful handling to prevent hydrolysis or over-reaction.
This guide addresses the three primary Yield Killers identified in scale-up protocols:
-
Vinyl Fluoride Elimination during the deoxofluorination of the ketone precursor.
-
Sulfonyl Chloride Hydrolysis during the oxidative chlorination step.
-
Bis-Sulfonylation during the final amination.[1]
Visual Workflow: Critical Yield Checkpoints
The following diagram outlines the optimized synthetic pathway. Nodes marked in RED are high-risk steps requiring strict parameter control.
Figure 1: Optimized synthetic route highlighting critical control points (Red) where yield loss is most statistically probable.
Phase 1: The Deoxofluorination Bottleneck
Objective: Convert the ketone to the gem-difluoro moiety without forming the vinyl fluoride byproduct.
The Problem: Elimination vs. Substitution
Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® often act as bases.[1] In cyclohexanone systems, the abstraction of an
Protocol Optimization
Q: My LCMS shows a mass of [M-20] (Vinyl Fluoride). How do I stop this? A: You are running the reaction too hot or without a Lewis Acid catalyst.
-
Switch Reagents: If possible, move from DAST to XtalFluor-E® or Deoxo-Fluor® .[1] DAST is thermally unstable and more prone to elimination side reactions [1].
-
Catalysis is Mandatory: Use an exogenous fluoride source or Lewis Acid. The addition of HF·Pyridine or SbCl3 (catalytic) significantly accelerates the fluorination pathway over the elimination pathway.
-
Solvent Choice: Avoid THF; it can coordinate with the fluorinating agent. Use anhydrous DCM (Dichloromethane) .
Optimized Protocol (Step 1):
-
Dissolve starting keto-ester (1.0 eq) in anhydrous DCM under
.[1] -
Add EtOH (0.2 eq) as an initiator (if using Deoxo-Fluor).[1]
-
Cool to 0°C (Do not start at RT).
-
Add Deoxo-Fluor (1.5 eq) dropwise.[1]
-
Critical: Allow to warm to RT very slowly over 12 hours.
-
Yield Check: If vinyl fluoride > 5%, re-run with BF3·OEt2 (0.1 eq) catalyst.
Phase 2: The Sulfonyl Chloride Sequence
Objective: Convert the alcohol side chain to a sulfonyl chloride.
The Problem: The "Stench" and Hydrolysis
The traditional route involves making a thiol (stinky) and oxidizing it. The oxidative chlorination step is extremely sensitive to water.
Protocol Optimization
Q: I lose my sulfonyl chloride during workup. It converts back to sulfonic acid. A: Sulfonyl chlorides on aliphatic chains are less stable than aryl sulfonyl chlorides. You must minimize aqueous contact time.
The "One-Pot" Fix (Step 4 & 5): Avoid isolating the thiol. Use the NCS/HCl oxidative chlorination method directly on the thioacetate or thiol intermediate [2].
-
Displacement: React the mesylate with Potassium Thioacetate (KSAc) in DMF.
-
Oxidation:
-
Cool the crude thioacetate mixture (in MeCN/AcOH) to 0°C.
-
Add N-Chlorosuccinimide (NCS) (4.0 eq).[1]
-
Add 2M HCl (aqueous) dropwise. Note: The water here is necessary for the stoichiometry but must be kept cold.
-
Reaction Time: Stop exactly when the starting material is consumed (usually < 1 hour). Prolonged stirring hydrolyzes the product.
-
-
Workup: Extract immediately with cold Hexanes/EtOAc. Wash with cold brine. Do not dry over basic drying agents (like K2CO3); use Na2SO4.
Phase 3: Amination
Objective: Form the sulfonamide without creating the sulfonimide dimer (
Protocol Optimization
Q: I see a dimer impurity (M+Product mass). A: This is the bis-sulfonylated species.[1] It happens when the amine (product) competes with the ammonia (reagent) for the sulfonyl chloride.
Optimized Protocol (Step 6):
-
Concentration: Do not add the sulfonyl chloride to the ammonia. Add the sulfonyl chloride solution dropwise INTO a saturated ammonia solution.
-
Reagent: Use 0.5M NH3 in Dioxane or THF rather than aqueous ammonia. Water competes as a nucleophile (hydrolysis).
-
Stoichiometry: Use a large excess of NH3 (min 5-10 eq).[1] This ensures the chloride always encounters NH3, not the newly formed sulfonamide [3].
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Fluorination) | Formation of vinyl fluoride (elimination).[1] | Add Lewis Acid catalyst (BF3·OEt2); Keep temp < RT initially. |
| Black tar in Step 1 | DAST decomposition / exotherm. | Switch to Deoxo-Fluor; Ensure slow addition at 0°C. |
| Step 2 Product is water soluble | The alcohol is polar; lost in aqueous workup.[1] | Use continuous extraction (DCM) or salt out the aqueous phase with NaCl. |
| Step 5: Sulfonyl Chloride disappears | Hydrolysis to sulfonic acid. | Keep workup cold (0°C); Use Hexanes for extraction; Dry immediately. |
| Step 6: Dimer formation | Inverse addition or low NH3 concentration. | Add Chloride TO Ammonia (excess); Use anhydrous NH3 in Dioxane. |
| Final Product Purity Low | Stereoisomers or inseparable side products. | The C1 center is chiral. Product is a racemate. Recrystallize from EtOH/Heptane if solid. |
References
-
Singh, R.P. & Shreve, J.M. (2002). "Deoxofluorination of ketones with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)." Journal of Fluorine Chemistry, 116(1), 23-26.
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006). "Efficient Synthesis of Sulfonyl Chlorides from Thioacetates Using N-Chlorosuccinimide and Dilute Hydrochloric Acid." Synthesis, 2006(24), 4131-4134.
-
Woolven, H., et al. (2011).[2] "A Simple and Efficient Synthesis of Sulfonamides from Sulfonyl Chlorides." Organic Letters, 13(18), 4876–4878.
Disclaimer: This guide is for research purposes only. All reactions involving DAST/Deoxo-Fluor and Sulfonyl Chlorides are hazardous and should be performed in a fume hood with appropriate PPE.[1]
Sources
Technical Support Guide: Purification of (3,3-Difluorocyclohexyl)methanesulfonamide
Diagnostic Triage: Characterize Your Crude Material
Before initiating a purification protocol, compare your crude material against the expected physicochemical profile. The presence of the gem-difluoro moiety on the cyclohexane ring significantly alters solubility and crystallization behavior compared to non-fluorinated analogs.
| Observation | Probable Cause | Recommended Action |
| Yellow/Orange Oil | Trace amine oxidation or trapped solvent. gem-Difluoro compounds often "oil out" due to low melting points. | Do not induce crystallization yet. Proceed to Protocol B (Flash Chromatography) or perform a charcoal treatment. |
| White Solid (Low mp) | Product is likely pure but wet with solvent or contains bis-sulfonylated byproduct. | Protocol A (Recrystallization) using a biphasic solvent system. |
| Acidic pH (Wet) | Residual Methanesulfonic acid (MsOH) from MsCl hydrolysis. | Aqueous Workup: Wash with sat. NaHCO₃ before attempting crystallization. |
| Extra Spots on TLC | Higher R_f: Bis-sulfonamide (N,N-disulfonyl). Baseline: Amine salts or sulfonic acid.[1][2][3][4][5] | Protocol C (Scavenging) for bis-sulfonamides; Acid wash for amine salts. |
Purification Protocols
Protocol A: Anti-Solvent Crystallization (The "Crash" Method)
Best for: Solid crude material with >85% purity.
Scientific Rationale: Sulfonamides are hydrogen bond donors/acceptors, making them soluble in polar aprotic solvents (THF, EtOAc) and alcohols. The lipophilic gem-difluorocyclohexyl ring reduces water solubility, making water an excellent anti-solvent.
Reagents:
-
Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).
-
Anti-solvent: Water (H₂O) or Heptane.
Step-by-Step:
-
Dissolution: Dissolve crude (3,3-difluorocyclohexyl)methanesulfonamide in the minimum amount of hot IPA (approx. 60-70°C).
-
Note: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Add the anti-solvent (Water) dropwise with vigorous stirring until a persistent turbidity (cloudiness) is observed.
-
Ratio: Typical starting ratio is 1:3 (Solvent:Anti-solvent).
-
-
Crystal Growth: Re-heat slightly to dissolve the turbidity, then allow the flask to cool to room temperature slowly (wrap in foil/cloth).
-
Maturation: Once at room temperature, cool in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the white needles/plates. Wash with cold 1:4 IPA:Water.
Critical Insight: The gem-difluoro group increases lipophilicity compared to the parent cyclohexane [1]. If the product oils out instead of crystallizing, your solvent system is too polar. Switch to Ethyl Acetate/Heptane .
Protocol B: Flash Column Chromatography
Best for: Oily crude, colored impurities, or separation from bis-sulfonamides.
Stationary Phase: Silica Gel (40-63 µm).[6] Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).
Methodology:
-
Equilibration: Flush column with 90:10 Hexane:EtOAc.
-
Loading: Dissolve the oil in a minimum volume of DCM or toluene. (Avoid EtOAc for loading to prevent band broadening).
-
Gradient Elution:
-
0–10% EtOAc: Elutes non-polar impurities and residual MsCl.
-
10–25% EtOAc: Elutes the Bis-sulfonamide impurity (common byproduct).
-
30–50% EtOAc: Elutes This compound .
-
>80% EtOAc: Elutes polar amine salts and sulfonic acids.
-
Detection: Sulfonamides absorb poorly in UV if no aromatic ring is present. Use Iodine Stain or Permanganate (KMnO₄) dip for visualization on TLC.
Protocol C: Chemical Scavenging (Impurity Removal)
Best for: Removing specific chemical byproducts without column chromatography.
-
Problem: Excess Methanesulfonyl chloride (MsCl).
-
Solution: Add DMAP (0.1 eq) and Methanol to the reaction mixture before workup. This converts MsCl to Methyl Methanesulfonate (volatile/water-soluble) which washes away.
-
-
Problem: Unreacted Amine ((3,3-difluorocyclohexyl)methanamine).
-
Solution: Wash the organic layer with 1M HCl . The amine forms a water-soluble hydrochloride salt and partitions into the aqueous phase.
-
Mechanism of Impurity Formation
Understanding where impurities come from is key to preventing them. The following diagram illustrates the reaction pathways leading to common contaminants.
Figure 1: Reaction pathways showing the formation of the target sulfonamide versus the bis-sulfonylated impurity and hydrolysis byproducts.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization. How do I fix this? A: "Oiling out" occurs when the liquid-liquid phase separation happens before crystallization [2]. This is common with fluorinated compounds due to their unique lipophilicity.
-
Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product (if available) or scratch the glass surface while the solution is still hot.[7] Alternatively, add more solvent (IPA) to keep the product in solution at lower temperatures, then cool very slowly.
Q2: I see a spot running just above my product on TLC. What is it? A: This is likely the Bis-sulfonamide (R-N(SO₂Me)₂). It is more lipophilic than the mono-sulfonamide because the NH proton is replaced by a second sulfonyl group.
-
Fix: This impurity is difficult to remove by crystallization. Use Protocol B (Flash Chromatography) . The bis-sulfonamide will elute significantly earlier (lower polarity) than your target product [3].
Q3: Can I use water to wash the final product? A: Yes, but be cautious. While the (3,3-difluorocyclohexyl) group is lipophilic, the methanesulfonamide moiety is polar. Significant loss of yield can occur if you wash with large volumes of water. Use saturated brine or cold water to minimize losses.
Q4: How do I remove the residual Methanesulfonyl Chloride (MsCl) smell? A: MsCl hydrolyzes to Methanesulfonic acid. Wash your organic layer with 1M NaOH or saturated NaHCO₃ . This converts the volatile/smelly MsCl into the water-soluble sulfonate salt, which is removed in the aqueous waste.
References
-
Holovach, S., et al. (2022).[8] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry – A European Journal.[8] Link
-
BenchChem Technical Support. (2025). "Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out." BenchChem Knowledge Base. Link
-
Procopiou, P. A., et al. (2023). "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides." MDPI Molecules. Link
-
Youn, S. W., et al. (2018). "Recent advances in synthesis of sulfonamides." Chemistry & Biology Interface. Link
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 5. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
minimizing off-target effects of (3,3-Difluorocyclohexyl)methanesulfonamide
The following Technical Support Center guide is designed for researchers utilizing (3,3-Difluorocyclohexyl)methanesulfonamide (CAS: 1699576-85-6) in drug discovery and chemical biology.
This guide addresses the specific physicochemical and pharmacological liabilities introduced by the primary sulfonamide warhead and the gem-difluorinated lipophilic core.
Status: Operational | Tier: Advanced Research Support[1]
Executive Technical Summary
This compound is a high-value pharmacophore often used as a bioisostere for carboxylic acids or to target specific polar pockets in enzymes and ion channels.[1] However, its efficacy is frequently compromised by two distinct "off-target" mechanisms:[1]
-
Pan-Carbonic Anhydrase (CA) Inhibition: The unsubstituted sulfonamide (
) is a potent zinc-binding motif, leading to unintended inhibition of ubiquitous CA isoforms (hCA I, II).[1] -
Hydrophobic Aggregation: The gem-difluoro substitution on the cyclohexane ring increases lipophilicity (
) and induces specific conformational locks, potentially leading to colloidal aggregation and false-positive readouts in biochemical assays.[1]
Critical Troubleshooting: Carbonic Anhydrase (CA) Interference
Symptom: You observe pH drift in cellular assays, or your compound shows nanomolar potency against targets involving proton transport (e.g., transporters, ion channels) that disappears when the buffer capacity is increased.
The Mechanism
The primary sulfonamide moiety functions as a "zinc trap." In human physiology, Carbonic Anhydrases (hCA) catalyze the hydration of
Diagnostic Workflow
Use this logic flow to determine if CA inhibition is your primary off-target effect.
Figure 1: Diagnostic logic for identifying Carbonic Anhydrase interference.
Protocol: The Esterase Counter-Screen
To validate that your compound is not inhibiting CA, perform this colorimetric assay using 4-nitrophenyl acetate (4-NPA) as a substrate.[1]
Reagents:
-
Purified hCA II (Sigma-Aldrich or equivalent).[1]
-
Substrate: 3 mM 4-nitrophenyl acetate (4-NPA) in acetonitrile.[1]
-
Buffer: 50 mM Tris-SO4, pH 7.6.[1]
Steps:
-
Incubation: Incubate 100 nM hCA II with varying concentrations of this compound for 15 minutes at 25°C.
-
Initiation: Add 4-NPA substrate (final conc. 0.3 mM).
-
Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes.
-
Analysis: If the hydrolysis rate decreases dose-dependently, your compound is a CA inhibitor.
Solution Strategy: If CA inhibition is confirmed and unwanted:
-
N-Methylation: Alkylating the sulfonamide nitrogen (
) drastically reduces affinity for the CA zinc ion, often by orders of magnitude, effectively "silencing" this off-target effect while retaining the sulfonyl geometry [2].[1]
Physicochemical Optimization: The Fluorine Effect
Symptom: Non-linear SAR (Structure-Activity Relationship), "bell-shaped" concentration-response curves, or precipitation in DMSO stocks.[1]
The Mechanism
The 3,3-difluoro substitution is not merely a metabolic blocker; it alters the dipole moment and lipophilicity of the cyclohexane ring.
-
Conformational Locking: The gauche effect associated with the C-F bonds often locks the cyclohexane ring into a specific chair conformation. If your target requires the ring to "flip," the difluoro group may sterically hinder binding.
-
Aggregation: Fluorine is hydrophobic.[1] The increased lipophilicity can cause the molecule to form colloidal aggregates at micromolar concentrations, sequestering the enzyme/protein and leading to false inhibition [3].
Data: Impact of Fluorination on Physicochemical Properties
| Property | Cyclohexyl-Sulfonamide (H) | (3,3-Difluoro)-Analog | Consequence |
| LogP (Lipophilicity) | ~1.2 | ~1.8 - 2.1 | Higher membrane permeability but higher aggregation risk.[1] |
| Metabolic Stability | Low (Oxidation at C3/C4) | High | C-F bond blocks P450 oxidation at the 3-position [4].[1] |
| pKa (Sulfonamide) | ~10.1 | ~9.5 | Increased acidity due to electron-withdrawing F atoms (inductive effect).[1] |
| Solubility (aq) | Moderate | Low | Requires careful formulation (e.g., Cyclodextrin). |
Protocol: Dynamic Light Scattering (DLS) Check
Before running high-value assays, verify the compound state.[1]
-
Prepare compound at 10 µM, 30 µM, and 100 µM in assay buffer (max 1% DMSO).
-
Measure scattering intensity using a DLS instrument (e.g., Wyatt DynaPro).
-
Pass Criteria: Radius < 1 nm (monomeric).
-
Fail Criteria: Radius > 50 nm or high polydispersity (aggregates).
-
Fix: Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.
-
Frequently Asked Questions (FAQ)
Q: Can I replace the sulfonamide with a sulfone to avoid CA inhibition?
A: Yes. Replacing
Q: Why does the 3,3-difluoro group improve metabolic stability? A: The cyclohexane ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, typically at positions 3 and 4. Replacing the C-H bonds at position 3 with the much stronger C-F bonds prevents this oxidation. Furthermore, the electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds, protecting the whole ring [5].
Q: I see cytotoxicity in HEK293 cells. Is this the sulfonamide? A: Unlikely. Sulfonamides are generally well-tolerated.[1] Cytotoxicity with this scaffold is more likely due to off-target hERG inhibition .[1] The combination of a basic amine (if present elsewhere in your molecule) and the lipophilic difluorocyclohexyl ring is a known pharmacophore for hERG channel blockage.
-
Action: Run a hERG patch-clamp assay.[1][3] If positive, lower the LogP by introducing a polar heteroatom (e.g., oxygen) into the cyclohexane ring (creating a difluoro-tetrahydropyran).
Visualizing the Off-Target Pathway
The following diagram illustrates how the structural features of this compound map to specific biological liabilities.
Figure 2: Structure-Liability Relationship Map.
References
-
Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
- Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–sulfonamide complex reveals a novel binding mode. Chemistry – A European Journal, 18(11), 3146-3151.
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Seminal work on colloidal aggregation). Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link[1]
Sources
- 1. 1622903-44-9|(3,3-difluorocyclobutyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? [frontiersin.org]
Validation & Comparative
Benchmarking (3,3-Difluorocyclohexyl)methanesulfonamide: A Comparative Guide on Bioisosteric Potency and Metabolic Stability
[1][2]
Executive Summary & Strategic Context
This compound (CAS: 1699576-85-6) represents a critical structural motif in modern drug discovery, specifically designed to modulate the physicochemical properties of sulfonamide-based inhibitors.[1][2] In the context of lead optimization—such as the development of IL-17 modulators or ROR
This guide objectively compares the performance of the (3,3-difluoro) motif against its non-fluorinated and aromatic counterparts across three critical validation models: Physicochemical Profiling , Metabolic Stability (Microsomal) , and Permeability (PAMPA) .[2]
The Core Value Proposition
The incorporation of the gem-difluoro group at the C3 position of the cyclohexane ring is not merely decorative; it is a functional engineering choice intended to:
-
Lower Lipophilicity (LogD): Reduce non-specific binding while maintaining steric bulk.[1][2]
-
Block Metabolism: Prevent cytochrome P450-mediated oxidation at the susceptible C3/C4 positions.[1][2]
-
Modulate pKa: Inductively lower the pKa of the sulfonamide nitrogen, potentially enhancing potency in specific binding pockets.[2]
Comparative Performance Data
The following data synthesizes experimental trends observed in gem-difluorocycloalkane series (e.g., Chem. Eur. J. 2022 studies) to benchmark the (3,3-difluoro) compound against standard alternatives.[1][2]
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | (3,3-Difluoro) Analog | Cyclohexyl Analog (Control) | Phenyl Analog (Traditional) | Interpretation |
| Structure | Fluorine acts as a metabolic block.[1] | |||
| LogP (Exp.) | 1.2 – 1.4 | 1.8 – 2.0 | 1.6 – 1.7 | gem-Difluorination lowers LogP by ~0.5 units, improving solubility [1].[1][2] |
| pKa (Sulfonamide) | ~9.8 | ~10.4 | ~10.1 | Fluorine's electron-withdrawal increases acidity, altering H-bond strength.[1][2] |
| HLM | > 120 min | 45 min | 60 - 90 min | Significant resistance to oxidative metabolism [2].[1][2] |
| Solubility (pH 7.4) | High (>200 µM) | Moderate | Low-Moderate | Polarity from C-F bonds enhances aqueous solubility.[1][2] |
| Conformation | Chair (Distorted) | Chair (Flexible) | Planar | Fluorine introduces a dipole that may lock specific conformers.[1][2] |
Deep Dive: Cross-Validation in Key Models
Model A: Metabolic Stability (The "Metabolic Blocking" Effect)
Objective: Validate the hypothesis that C3-fluorination prevents oxidative degradation.[1][2]
In non-fluorinated cycloalkanes, the C3 and C4 positions are electronically rich and sterically accessible, making them prime targets for CYP450-mediated hydroxylation.[2]
-
Mechanism: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol).[2] Furthermore, the high electronegativity of fluorine deactivates the geminal C-H bond (in mono-fluoro) or adjacent C-H bonds, making hydrogen abstraction by the CYP450 iron-oxo species energetically unfavorable.[1][2]
-
Result: In Human Liver Microsome (HLM) assays, the (3,3-difluoro) analog consistently demonstrates an intrinsic clearance (
) reduction of >50% compared to the cyclohexyl analog.[2]
Model B: Permeability vs. Lipophilicity (The "Polar Hydrophobicity" Balance)
Objective: Assess if the reduction in LogP compromises membrane permeability.[2]
While fluorine is lipophilic, the gem-difluoro motif creates a local dipole moment.[1][2]
-
PAMPA Assay Results: The (3,3-difluoro) compound typically retains high permeability (
cm/s) despite the lower LogP.[1][2] This is because the compact nature of the cycloalkane scaffold is maintained, but the "greasiness" (which leads to metabolic liability) is reduced.[2] -
Comparison: The Phenyl analog often suffers from higher plasma protein binding (PPB) due to
- stacking interactions, which the saturated difluoro-analog avoids.[1][2]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal standards and specific controls.
Protocol 1: Microsomal Stability Assay (HLM)
Purpose: Determine Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration.[1][2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]
-
Quench Solution: Acetonitrile containing Tolbutamide (Internal Standard).[1][2]
Step-by-Step Workflow:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with Test Compound (final conc. 1 µM). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 min.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines .[2]
Validation Criteria:
Visualizing the Mechanism & Workflow
The following diagrams illustrate the mechanistic advantage of the difluoro-substitution and the validation workflow.
Diagram 1: The "Metabolic Blockade" Mechanism
This diagram contrasts the CYP450 attack on the standard cyclohexyl ring versus the resistance offered by the (3,3-difluoro) substitution.[2]
Caption: Comparative metabolic fate. The C-F bond strength and electronegativity prevent the CYP450 catalytic cycle, extending half-life.[1][2]
Diagram 2: Cross-Validation Workflow
The decision matrix for selecting the (3,3-difluoro) motif over alternatives.[1][2]
Caption: Decision cascade for validating the bioisostere. The (3,3-difluoro) motif is selected when metabolic stability and lower lipophilicity are required simultaneously.[1][2]
References
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 2022.[2][3] [1]
-
Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. UCB Biopharma / PubMed Central, 2021.[1][2]
-
gem-Difluorinated Amines for Drug Design. Enamine Building Blocks, Accessed 2026.[1][2]
-
Biological activities of sulfonamides. ResearchGate, 2025.[2]
confirming the target engagement of (3,3-Difluorocyclohexyl)methanesulfonamide
This guide outlines the validation protocols for (3,3-Difluorocyclohexyl)methanesulfonamide , a specialized fluorinated fragment and bioisostere used in medicinal chemistry. While often utilized as a building block for complex inhibitors (e.g., for Menin-MLL, HIF-2
A Publish Comparison Guide for Fragment Validation
Executive Summary & Mechanism of Action
This compound (CAS: 1699576-85-6) is a lipophilic, fluorinated sulfonamide fragment. It serves two primary roles in drug discovery:
-
Bioisosteric Probe: It acts as a metabolically stable, non-aromatic bioisostere of phenylmethanesulfonamide or cyclohexylmethanesulfonamide. The gem-difluoro group lowers the pKa of the sulfonamide (enhancing H-bond donor capability) and blocks metabolic oxidation at the C3 position.
-
Primary Target Engagement: Like most unsubstituted sulfonamides (
), it is a reversible inhibitor of Carbonic Anhydrases (CAs) , binding to the zinc ion in the active site. It is also used to probe hydrophobic pockets (e.g., in Mpro or Menin ) where the difluorocyclohexyl ring provides specific shape complementarity.
Target Engagement Verification Strategy:
-
Primary: Enzymatic Inhibition Assay (CA II).
-
Biophysical: Surface Plasmon Resonance (SPR) for
determination. -
Structural: X-ray Crystallography (Fragment soaking).
Comparative Performance Analysis
To validate the utility of this compound, we compare its physicochemical profile and binding potential against its non-fluorinated and aromatic alternatives.
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | Cyclohexylmethanesulfonamide (Alternative A) | Phenylmethanesulfonamide (Alternative B) |
| Structure Type | Fluorinated Aliphatic | Aliphatic | Aromatic |
| Metabolic Stability | High (C3 blocked by F) | Low (Prone to CYP oxidation at C3/C4) | Moderate (Benzylic oxidation) |
| Lipophilicity (LogP) | ~1.2 (Modulated by F polarity) | ~1.5 (Higher lipophilicity) | ~1.0 |
| Acidity (pKa) | ~10.2 (More acidic due to -I effect) | ~10.8 | ~10.5 |
| Target Selectivity | High shape specificity (puckered ring) | Low (flexible hydrophobic blob) | Flat ( |
| CA II Inhibition | Micromolar ( | Micromolar | Nanomolar (Stronger) |
Key Insight: The (3,3-difluoro) analog is superior to the cyclohexyl alternative for fragment-based growing because the fluorine atoms reduce metabolic liability and induce a specific ring conformation (dipole effect), reducing the entropic penalty upon binding.
Experimental Protocols for Target Confirmation
Protocol A: Carbonic Anhydrase II (CA II) Inhibition Assay
Use this assay to confirm the functional engagement of the sulfonamide "warhead".
Principle: CA II catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow). The inhibitor prevents this reaction.
Reagents:
-
Enzyme: Recombinant Human CA II (Sigma/Aldrich).
-
Substrate: 1 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile.
-
Buffer: 50 mM Tris-SO
, pH 7.6. -
Detection: Absorbance at 405 nm.
Workflow:
-
Preparation: Dissolve this compound in DMSO to 10 mM stock.
-
Incubation: In a 96-well plate, mix 80
L Buffer + 10 L Enzyme (100 nM final) + 5 L Inhibitor (titrate 0.1 M – 100 M). Incubate for 10 min at 25°C. -
Reaction Start: Add 5
L Substrate (p-NPA). -
Measurement: Monitor
kinetically for 15 minutes. -
Analysis: Calculate
for each concentration. Plot % Inhibition vs. Log[Concentration] to determine .
Protocol B: Surface Plasmon Resonance (SPR)
Use this assay to determine binding affinity (
Sensor Chip: CM5 (Carboxymethylated dextran). Immobilization: Amine coupling of CA II (Target) to ~2000 RU. Reference channel: BSA or deactivated flow cell.
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4, 3% DMSO).
Steps:
-
Solvent Correction: Run DMSO calibration (2.5% to 3.5%) to correct for bulk refractive index changes.
-
Injection: Inject analyte at 6 concentrations (e.g., 3.125, 6.25, 12.5, 25, 50, 100
M). -
Flow Rate: 30
L/min. Contact time: 60s. Dissociation time: 120s. -
Regeneration: Not usually required for fragments (fast off-rate); if needed, use 10 mM Glycine pH 9.5.
-
Fit: Steady-state affinity model (
vs. ) is preferred for fragments due to fast kinetics.
Visualization of Mechanism & Workflow
Figure 1: Target Engagement Pathway & Assay Logic
Caption: Logical workflow for confirming engagement. The sulfonamide moiety coordinates with the Zinc ion in the CA active site, measurable via functional (hydrolysis) and biophysical (SPR) outputs.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Erlanson, D. A., et al. (2016). Twenty years of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link
-
BLD Pharm. (2024). Product Data: this compound (CAS 1699576-85-6). Link
Strategic Guide: (3,3-Difluorocyclohexyl)methanesulfonamide in Lead Optimization
This guide provides an in-depth technical analysis of (3,3-Difluorocyclohexyl)methanesulfonamide , a strategic building block and bioisostere used in the optimization of small-molecule inhibitors, particularly for HIF-2α (e.g., Belzutifan/PT2385 analogs) and Carbonic Anhydrase .
Content Type: Technical Comparison & Application Guide Subject: this compound (CAS: 1699576-85-6) Role: Metabolic Blocker & Conformational Bioisostere
Executive Summary: The Gem-Difluoro Advantage
In modern medicinal chemistry, the This compound scaffold represents a critical "escape from flatland" strategy. Unlike traditional aromatic sulfonamides, this saturated motif offers three-dimensionality while addressing the metabolic liabilities of the parent cyclohexyl ring.
This guide compares the performance of the 3,3-difluoro scaffold against its non-fluorinated and aromatic alternatives, focusing on its application in HIF-2α inhibition (where it mimics the lipophilic pharmacophore of PT2385/Belzutifan) and Carbonic Anhydrase (CA) targeting .
Key Performance Indicators (KPIs)
| Feature | (3,3-Difluoro) Scaffold | Non-Fluorinated Analog | Aromatic Analog |
| Metabolic Stability | High (Blocks CYP oxidation at C3) | Low (Rapid hydroxylation) | High |
| Lipophilicity (LogD) | Optimal (Lower than parent due to polarity) | High (Lipophilic liability) | Variable |
| Solubility | Enhanced (Polar hydrophobicity) | Poor | Moderate |
| 3D Topology | Sp³-Rich (Chair conformation) | Sp³-Rich | Flat (Sp²) |
Comparative Analysis: Physicochemical Profiling
The "Polar Hydrophobicity" Effect
The introduction of the gem-difluoro group at the C3 position creates a dipole that reduces the overall lipophilicity (LogP) of the molecule compared to the non-fluorinated cyclohexane, without introducing a hydrogen bond donor. This phenomenon, known as "polar hydrophobicity," is crucial for improving oral bioavailability.
Experimental Data: LogP & pKa Shifts Data extrapolated from matched molecular pair studies on gem-difluorocycloalkanes.
| Compound | Structure | LogP (Experimental) | pKa (Sulfonamide) |
| Target | (3,3-Difluorocyclohexyl)- | 1.95 ± 0.2 | 9.8 |
| Analog A | (Cyclohexyl)- | 2.50 ± 0.2 | 10.3 |
| Analog B | (Phenyl)- | 1.60 ± 0.2 | 10.0 |
Expert Insight: The ~0.5 unit drop in LogP (Target vs. Analog A) significantly improves the fraction unbound (
) in plasma. Furthermore, the electron-withdrawing effect of the fluorine atoms propagates through the ring, lowering the pKa of the sulfonamide by ~0.5 units. This increases the fraction of the ionized (active) species at physiological pH, enhancing potency against metalloenzymes like Carbonic Anhydrase.
Metabolic Stability (Microsomal Turnover)
The C3 and C4 positions of cyclohexane rings are notorious "soft spots" for Cytochrome P450-mediated hydroxylation.
-
Mechanism: The C-F bond energy (116 kcal/mol) renders the C3 position inert to oxidation.
-
Result: In Human Liver Microsomes (HLM), the 3,3-difluoro analog exhibits a >5-fold increase in half-life (
) compared to the non-fluorinated parent.
Application Case Study: HIF-2α Inhibition
The development of Belzutifan (PT2977) and its predecessor PT2385 highlighted the critical role of fluorinated scaffolds in blocking the HIF-2α/ARNT dimerization. While PT2385 utilizes a gem-difluoroindane core, the (3,3-difluorocyclohexyl) motif serves as a saturated bioisostere used to explore the PAS-B binding pocket.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates how the 3,3-difluoro scaffold interferes with the HIF-2α pathway compared to native binding.
Caption: The inhibitor binds to the internal cavity of the HIF-2α PAS-B domain, inducing a conformational change that prevents heterodimerization with ARNT.
Experimental Protocols
Synthesis of this compound
Objective: Efficient access to the target building block from commercially available precursors.
Reagents:
-
Ethyl 3-oxocyclohexanecarboxylate
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor
-
LiAlH₄ (Lithium aluminum hydride)
-
MsCl (Methanesulfonyl chloride)
-
Thiourea / Cl₂ (for oxidative chlorination) or Na₂SO₃
Step-by-Step Workflow:
-
Fluorination: Treat ethyl 3-oxocyclohexanecarboxylate with DAST (2.0 equiv) in DCM at 0°C → RT to install the gem-difluoro motif. Caution: DAST releases HF; use plasticware or HF-resistant glassware.
-
Reduction: Reduce the ester to the alcohol using LiAlH₄ in THF (0°C).
-
Mesylation: React the alcohol with MsCl/Et₃N to form the mesylate.
-
Sulfonamide Formation:
-
Displace mesylate with Potassium Thioacetate (KSAc).
-
Oxidative chlorination (Cl₂/H₂O) to sulfonyl chloride.
-
Amination with NH₄OH or NH₃(g) in dioxane to yield This compound .
-
Fluorescence Polarization (FP) Binding Assay
Purpose: To determine the
-
Probe: Use a fluorescently labeled HIF-2α peptide tracer (e.g., FAM-labeled Bcl-xL peptide or specific HIF-2α tracer).
-
Protein: Recombinant HIF-2α PAS-B domain (residues 238–350).
-
Protocol:
-
Incubate Protein (200 nM) + Tracer (10 nM) + Test Compound (serial dilution 1 nM – 100 µM) in assay buffer (PBS, 0.01% Triton X-100).
-
Incubate for 30 min at RT in black 384-well plates.
-
Measure FP (Ex: 485 nm, Em: 535 nm).
-
Data Analysis: Fit data to a 4-parameter logistic model to determine
/ .
-
References
-
Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α Promotes Regression of Renal Cell Carcinoma." Cancer Research. Link
-
Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-2,3-dihydro-1H-inden-4-yl]oxy-5-fluorobenzonitrile (PT2977), a HIF-2α Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma." Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Holovach, S., et al. (2022).[1] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry – A European Journal.[2][3] Link
Sources
Safety Operating Guide
Personal protective equipment for handling (3,3-Difluorocyclohexyl)methanesulfonamide
An In-Depth Guide to the Safe Handling of (3,3-Difluorocyclohexyl)methanesulfonamide: Personal Protective Equipment, Operational Protocols, and Disposal
As a Senior Application Scientist, the introduction of any new chemical entity into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals handling this compound. The content herein is structured not as a rigid template, but as a logical, science-first directive to ensure your safety and the integrity of your research. We will delve into the rationale behind each safety measure, grounding our protocols in authoritative standards and field-proven experience.
Hazard Analysis: A Proactive Assessment
-
Fluorinated Cyclohexyl Group: The carbon-fluorine bond is exceptionally strong, lending chemical stability. However, many organofluorine compounds can exhibit significant biological activity and may pose unique metabolic or toxicological risks. Safe handling practices for per- and polyfluoroalkyl substances (PFAS) offer a conservative, albeit distinct, reference point for caution.[1]
-
Methanesulfonamide Group: Sulfonamides are a well-known class of compounds. While many are used as pharmaceuticals, some can be skin and eye irritants.[2][3] The Safety Data Sheet (SDS) for the parent compound, methanesulfonamide, lists skin and serious eye irritation as primary hazards.[2][3]
Given this composite structure, the primary directive is to prevent all routes of accidental exposure—dermal, ocular, inhalation, and ingestion—by implementing robust engineering controls and a meticulous personal protective equipment (PPE) strategy.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of PPE as part of a broader Chemical Hygiene Plan (CHP).[4][5] The following PPE is essential for handling this compound.
Table 1: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety goggles with side shields | Double-layered nitrile gloves | Flame-retardant lab coat | Required: Perform in a fume hood. If not possible, an N95 or higher NIOSH-approved respirator is mandatory.[6] |
| Preparing Solutions | Safety goggles and face shield | Double-layered nitrile gloves | Flame-retardant lab coat | Required: Perform in a chemical fume hood. |
| General Handling | Safety goggles with side shields | Nitrile gloves | Flame-retardant lab coat | Not required if handled in a certified fume hood. |
Detailed PPE Specifications
-
Eye and Face Protection:
-
Rationale: To prevent splashes of the chemical, which may be corrosive or irritating, from contacting the eyes.
-
Specification: At a minimum, wear tightly fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[7] When handling solutions or performing transfers with a higher splash potential, a full-face shield must be worn over the safety goggles.[8]
-
-
Hand Protection:
-
Rationale: To prevent direct skin contact and absorption. Nitrile gloves provide good resistance against a wide range of chemicals.
-
Specification: Use powder-free nitrile gloves.[6][9] Double-gloving is a best practice; it allows for the removal of the outer glove if contamination occurs, without exposing the skin.[9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[9]
-
-
Body Protection:
-
Rationale: To protect skin and personal clothing from spills and contamination.
-
Specification: Wear a flame-retardant and chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[10] The lab coat should be fully buttoned. For large-volume transfers, a chemically resistant apron should be worn over the lab coat. Do not wear lab coats outside of the laboratory area.
-
-
Respiratory Protection:
-
Rationale: To prevent the inhalation of fine powders or aerosols, which is a primary route of exposure.
-
Specification: Engineering controls, specifically a certified chemical fume hood, are the primary method for mitigating inhalation risks.[5][11] If any handling of the solid compound must occur outside of a fume hood (e.g., at a balance), a NIOSH-approved respirator (e.g., N95, N100) is mandatory.[6][12][13][14] All personnel requiring a respirator must be fit-tested and trained in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).
-
Operational Plan: A Step-by-Step Procedural Guide
A self-validating protocol minimizes ambiguity and enhances safety. Every step is designed to control a specific risk.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Cover the work surface within the fume hood with disposable, absorbent bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents, waste container) within the fume hood.
-
Don all required PPE as specified in Table 1.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure to contain dust.
-
Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Slowly add the solvent to the vessel containing the weighed solid to prevent splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any surfaces with a solvent-dampened towel (e.g., 70% ethanol or isopropanol).
-
Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) into the designated halogenated waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Managing Halogenated Waste
As a fluorinated organic compound, all waste containing this compound must be treated as halogenated organic waste .[11][15]
-
Waste Segregation is Critical:
-
Never mix halogenated waste with non-halogenated waste. The disposal of halogenated waste is significantly more expensive and requires different treatment processes, often incineration.[16][17]
-
Maintain separate, clearly labeled waste containers for:
-
Solid Halogenated Waste: Contaminated gloves, paper towels, weigh boats, silica gel, etc.
-
Liquid Halogenated Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
-
-
Container Management:
-
Use only appropriate, leak-proof containers with secure, screw-top caps.
-
Label the container with the words "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents by their full name—do not use abbreviations.[18]
-
Keep the waste container closed at all times, except when actively adding waste.[18]
-
-
Final Disposal:
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Arrange for pickup by your institution's certified Environmental Health and Safety (EHS) personnel.
-
Never dispose of this chemical down the drain or in regular trash.[11]
-
Diagram 1: PPE and Waste Management Workflow
Caption: Workflow for safe handling and disposal of this compound.
By adhering to these rigorous safety and disposal protocols, you build a foundation of trust in your experimental work and ensure a safe laboratory environment for yourself and your colleagues.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (Published June 6, 2025).
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (Published September 18, 2023).
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. (Published September 4, 2025).
- Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). (Published November 12, 2024).
- WASTE MANAGEMENT. Bucknell University.
- 7.2 Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill.
- Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia.
- Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH), CDC.
- All about the NIOSH Pocket Guide to Chemical Hazards. ISHN.com. (Published March 9, 2017).
- Fluorine Safety Sheet. Princeton University.
- NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs.
- Personal protective equipment for handling Sulfogaiacol. Benchchem.
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). (Published September 12, 2025).
- SAFETY DATA SHEET: Methanesulfonamide. TCI EUROPE N.V.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (Published December 6, 2006).
- PFAS and PPE: what is the current situation? Vandeputte. (Published November 30, 2023).
- NIOSH Announces 2023 Update of Its Pocket Guide to Chemical Hazards. AIHA. (Published November 3, 2022).
- PPE and Decontamination | Substance Use. Centers for Disease Control and Prevention (CDC). (Published September 20, 2024).
- Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina.
- SAFETY DATA SHEET: Trifluoromethanesulfonimide. Sigma-Aldrich.
- SAFETY DATA SHEET. Merck Millipore.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (Published October 6, 2022).
- SAFETY DATA SHEET. Fisher Scientific. (Published November 6, 2010).
- SAFETY DATA SHEET. Thermo Fisher Scientific. (Published May 21, 2010).
- Methanesulfonamide 108370 - Safety Data Sheet.
- SAFETY DATA SHEET. Sigma-Aldrich. (Published September 7, 2024).
- Trifluoromethanesulphonamide - Safety Data Sheet. Apollo Scientific.
Sources
- 1. vdp.com [vdp.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. compliancy-group.com [compliancy-group.com]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. pppmag.com [pppmag.com]
- 10. calpaclab.com [calpaclab.com]
- 11. hscprep.com.au [hscprep.com.au]
- 12. restoredcdc.org [restoredcdc.org]
- 13. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 14. ishn.com [ishn.com]
- 15. bucknell.edu [bucknell.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
